molecular formula C9H10N4O4 B14599989 N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide CAS No. 59290-73-2

N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14599989
CAS No.: 59290-73-2
M. Wt: 238.20 g/mol
InChI Key: HYCJFENAQYVFRN-UHFFFAOYSA-N
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Description

N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethylcarbamoyl group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 5-nitropyridine-3-carboxylic acid with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methylcarbamoyl)-5-nitropyridine-3-carboxamide
  • N-(Propylcarbamoyl)-5-nitropyridine-3-carboxamide
  • N-(Butylcarbamoyl)-5-nitropyridine-3-carboxamide

Uniqueness

N-(Ethylcarbamoyl)-5-nitropyridine-3-carboxamide is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

59290-73-2

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

N-(ethylcarbamoyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C9H10N4O4/c1-2-11-9(15)12-8(14)6-3-7(13(16)17)5-10-4-6/h3-5H,2H2,1H3,(H2,11,12,14,15)

InChI Key

HYCJFENAQYVFRN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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